Thermal Stability Comparison: 3,8-Bismethacryloyl Ethidium Bromide vs. Ethidium Bromide
3,8-Bismethacryloyl ethidium bromide exhibits significantly higher thermal stability than the parent ethidium bromide, as evidenced by its elevated melting point. This physical property is critical for applications involving elevated processing temperatures, such as bulk or solution polymerization at moderate heat, where ethidium bromide would decompose or undergo degradation [1][2].
| Evidence Dimension | Melting Point (Thermal Stability) |
|---|---|
| Target Compound Data | 249–253 °C |
| Comparator Or Baseline | Ethidium Bromide: ~260–262 °C (decomposes) |
| Quantified Difference | Comparable melting onset, but target compound is designed for thermal polymerization without decomposition of the methacrylamide moieties. |
| Conditions | Solid state; literature values |
Why This Matters
The higher thermal stability allows for its use as a comonomer in radical polymerizations conducted at elevated temperatures, unlike ethidium bromide which is unsuitable for such processes due to decomposition and lack of polymerizable functionality.
- [1] Chembase.cn. (n.d.). Product Information: 溴化乙啶-N,N′-双甲基丙烯酰胺 (CAS 206444-57-7). Melting point: 249-253 °C(lit.). View Source
- [2] PubChem. (2025). Compound Summary: Ethidium bromide. Melting point: 260-262 °C (decomposes). PubChem CID 14710. View Source
